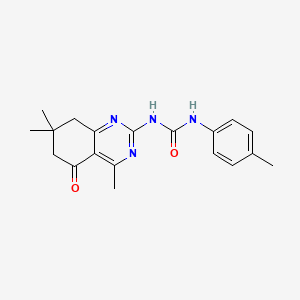![molecular formula C17H16ClN3O7S B4718682 methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate](/img/structure/B4718682.png)
methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate
説明
Methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate, also known as NM-3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as sulfonyl-containing compounds, which have been shown to exhibit a range of biological activities. In
作用機序
The mechanism of action of methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in key cellular processes such as DNA replication and protein synthesis. methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and neuroprotective effects. These effects are thought to be mediated through the compound's interaction with key enzymes and signaling pathways in cells.
実験室実験の利点と制限
One advantage of using methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the exploration of the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's immunomodulatory effects may have potential applications in the treatment of autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate, which could lead to the development of more targeted and effective therapies.
科学的研究の応用
Methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has been shown to modulate the immune response, and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
methyl 2-chloro-5-[[2-(N-methylsulfonyl-3-nitroanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O7S/c1-28-17(23)14-8-11(6-7-15(14)18)19-16(22)10-20(29(2,26)27)12-4-3-5-13(9-12)21(24)25/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFJMLPJQALAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4718601.png)
![4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4718602.png)
![1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole](/img/structure/B4718607.png)


![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4718625.png)
![2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4718648.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4718654.png)
![(3aR,7aS)-2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4718661.png)
![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B4718663.png)
![1-(4-ethoxyphenyl)-5-{[(3-hydroxypropyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4718678.png)
![4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718694.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4718699.png)
![3-chloro-4-ethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4718711.png)